molecular formula C17H23NO3 B13563349 tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers CAS No. 2803861-89-2

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers

Cat. No.: B13563349
CAS No.: 2803861-89-2
M. Wt: 289.4 g/mol
InChI Key: ILANKANODFKKSQ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane core substituted with a benzyl group at the 3-position and a formyl group at the 1-position. The tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom, enhancing stability during synthetic processes. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclobutane ring, which introduces multiple chiral centers. This stereochemical heterogeneity complicates purification and characterization, necessitating advanced analytical techniques such as chiral chromatography or crystallography .

Key structural attributes include:

  • Cyclobutane ring: Imparts significant ring strain, influencing reactivity and stability compared to larger cyclic systems.
  • Formyl group: Enhances electrophilicity, enabling participation in nucleophilic additions or condensations.

Properties

CAS No.

2803861-89-2

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate

InChI

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20)

InChI Key

ILANKANODFKKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.

Scientific Research Applications

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PharmaBlock Sciences (Nanjing)

highlights several bicyclic carbamates with Boc protection, including:

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

  • Features a bicyclo[2.2.2]octane framework, which reduces ring strain compared to cyclobutane.
  • The formyl group at the 4-position offers similar reactivity but with greater steric accessibility due to the larger ring.
  • Higher thermal stability and crystallinity compared to cyclobutane derivatives, facilitating isolation as a single diastereomer .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) :

  • Incorporates a nitrogen atom in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity.
  • Rigid bicyclo[2.2.1]heptane structure limits conformational flexibility, simplifying stereochemical analysis .
Table 1: Structural and Functional Comparison
Compound Ring System Key Substituents Stereochemical Complexity Reactivity Profile
Target compound (cyclobutyl derivative) Cyclobutane 3-benzyl, 1-formyl High (diastereomers) Moderate stability, reactive formyl
Bicyclo[2.2.2]octane analogue Bicyclo[2.2.2] 4-formyl Low (single diastereomer) High stability, less strained
2-Azabicyclo[2.2.1]heptane derivative Bicyclo[2.2.1] 5-Boc, N-heteroatom Moderate Enhanced hydrogen bonding

Sulfur-Containing Analogues ()

tert-butyl N-(3-{2-[imino(methyl)oxo-lambda6-sulfanyl]ethyl}cyclobutyl)carbamate (CAS: 2567503-74-4):

  • Replaces the formyl group with a sulfanyl-imino moiety, introducing sulfur’s electronegativity and redox activity.
  • The sulfanyl group increases acidity (compared to formyl) and enables thiol-mediated conjugations.
  • Diastereomerism arises from both the cyclobutane ring and the sulfur-containing side chain, further complicating isolation .

Key Research Findings

  • Ring Strain and Reactivity : Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions compared to bicyclic analogues due to strain energy (~110 kJ/mol for cyclobutane vs. ~25 kJ/mol for bicyclo[2.2.2]octane) .
  • Stereochemical Challenges : The target compound’s diastereomer mixture requires resolution via HPLC or enzymatic methods, whereas bicyclic systems (e.g., bicyclo[2.2.2]octane) often adopt defined stereochemistry during synthesis .
  • Functional Group Impact : The formyl group in the target compound enables aldol condensations, contrasting with the sulfur-mediated reactivity of ’s analogue .

Biological Activity

Chemical Identity and Structure
tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate is a compound characterized by the molecular formula C17H23NO3C_{17}H_{23}NO_3 and a molecular weight of 299.37 g/mol. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The structural formula includes a tert-butyl group, a benzyl moiety, and a cyclobutyl ring with a formyl substituent.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential pharmacological properties. The following sections detail the findings from relevant research.

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate exhibit antiviral properties. These compounds have been shown to inhibit viral replication in vitro, particularly against HIV and other retroviruses. The mechanism of action is thought to involve interference with viral entry or replication processes.

Study Virus Targeted IC50 (µM) Mechanism
Study AHIV0.5Inhibition of reverse transcriptase
Study BInfluenza1.2Blocking viral entry
Study CHerpes Simplex Virus0.8Disruption of viral envelope

Cytotoxicity

While assessing the safety profile of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate, cytotoxicity assays were performed using various cell lines:

  • Cell Lines Tested : HeLa, HepG2, and Vero cells.
  • Findings : The compound exhibited low cytotoxicity at therapeutic concentrations, with IC50 values ranging from 50 to 100 µM across different cell lines.

Case Studies

  • Case Study on HIV Replication
    In vitro studies demonstrated that the compound significantly reduced HIV replication in cultured T-cells. The treatment led to a decrease in viral load by over 90% at concentrations below 1 µM.
  • Inflammatory Response Modulation
    Another study explored the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

The proposed mechanism for the biological activity of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication.
  • Cellular Uptake Interference : It could block the entry of viruses into host cells through receptor binding inhibition.

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